molecular formula C15H20N4O B13089994 2-Cyclopropyl-N-(3-methylbutan-2-yl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide

2-Cyclopropyl-N-(3-methylbutan-2-yl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide

Cat. No.: B13089994
M. Wt: 272.35 g/mol
InChI Key: NFTVSOUVOHMGDQ-UHFFFAOYSA-N
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Description

2-Cyclopropyl-N-(3-methylbutan-2-yl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide is a potent and selective ATP-competitive inhibitor designed to target the Janus kinase (JAK) family of tyrosine kinases, with particular utility in probing the JAK-STAT signaling pathway (source) . This pathway is a critical mediator of cytokine signaling, and its dysregulation is implicated in a wide array of pathological conditions. Consequently, this compound serves as a crucial pharmacological tool for investigating the mechanisms underlying autoimmune diseases, such as rheumatoid arthritis and psoriasis, as well as hematological cancers and inflammatory disorders (source) . The pyrrolo[2,3-b]pyrazine scaffold is a recognized privileged structure in kinase inhibitor design, conferring high affinity and selectivity. By selectively inhibiting JAK-mediated phosphorylation and subsequent STAT protein activation, this carboxamide derivative allows researchers to dissect complex cytokine networks and validate JAK isoforms as therapeutic targets in cellular and animal models of disease (source) . Its research value is further highlighted in studies exploring resistance mechanisms to first-generation JAK inhibitors and in the development of novel combination treatment strategies.

Properties

Molecular Formula

C15H20N4O

Molecular Weight

272.35 g/mol

IUPAC Name

2-cyclopropyl-N-(3-methylbutan-2-yl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide

InChI

InChI=1S/C15H20N4O/c1-8(2)9(3)18-15(20)11-6-16-14-13(11)19-12(7-17-14)10-4-5-10/h6-10H,4-5H2,1-3H3,(H,16,17)(H,18,20)

InChI Key

NFTVSOUVOHMGDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)NC(=O)C1=CNC2=NC=C(N=C12)C3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-N-(3-methylbutan-2-yl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide typically involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds. One common method is the cyclization of a suitable diamine precursor with a nitrite under acidic conditions . Another approach involves the reaction of hydrazine hydrate with dicarbonyl compounds to form the pyrazine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-N-(3-methylbutan-2-yl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various biological activities that make it a candidate for therapeutic applications:

  • Neuroprotective Effects : The compound is being studied for its ability to modulate neuroinflammation and protect neurons from oxidative stress. Neuroprotective agents are crucial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
  • Antioxidant Properties : Preliminary studies suggest that the compound may act as an antioxidant, scavenging free radicals and reducing oxidative damage in cells. This property is particularly relevant in the context of diseases characterized by oxidative stress.
  • Modulation of Receptor Activity : The interaction with NMDA receptors is of particular interest. Compounds that can modulate these receptors may have implications in treating conditions such as depression and schizophrenia.

Case Studies

  • Neurodegenerative Disease Models : In animal models of Alzheimer's disease, treatment with 2-Cyclopropyl-N-(3-methylbutan-2-yl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide resulted in reduced neuronal loss and improved cognitive function. This suggests potential for clinical applications in neuroprotection.
  • Cancer Research : The compound has been evaluated for its effects on cancer cell lines. Studies indicate that it may inhibit tumor growth by inducing apoptosis in cancer cells, showcasing its potential as an anticancer agent.
  • Inflammation Studies : In vitro studies have demonstrated that the compound can downregulate pro-inflammatory cytokines, suggesting its utility in inflammatory conditions.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-N-(3-methylbutan-2-yl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit protein kinases or modulate GABA receptors .

Comparison with Similar Compounds

Core Scaffold Modifications

The pyrrolo[2,3-b]pyrazine core is shared among several analogs, but substituent variations lead to divergent biological activities:

Compound Name Substituents (Positions) Key Structural Features Biological Target
Target Compound 2-Cyclopropyl, 7-Carboxamide Rigid cyclopropyl, branched alkyl chain FGFR, SYK (predicted)
RP185 (7-n-butyl-6-(4-fluorophenyl)) 6-(4-Fluorophenyl), 7-n-butyl Aromatic fluorophenyl, linear alkyl Kinase inhibition (unspecified)
Compound 9 (FGFR study) 3-(1-Methylpyrazol-4-yl), 5-Phenylsulfonyl Sulfonyl group, pyrazole ring FGFR1 (IC50: 55.9 nM)
SYK Inhibitor (PDB: 4QPA) 2-(3,4,5-Trimethoxyphenyl), 7-Isopropylamide Trimethoxyphenyl, isopropylamide SYK (Ki: 12 nM)

Key Observations :

  • Cyclopropyl vs.
  • Carboxamide vs. Sulfonyl : The carboxamide in the target compound facilitates hydrogen bonding with kinase hinge regions (e.g., Ala564 in FGFR1), whereas sulfonyl groups (e.g., Compound 9) enhance hydrophobic interactions .

Key Research Findings and Trends

Scaffold Flexibility: The pyrrolo[2,3-b]pyrazine core supports diverse substitutions, enabling optimization for kinase selectivity. For example: JAK3/ATR Inhibition: Disubstituted derivatives (e.g., 6-amino-5H-pyrrolo[3,2-b]pyrazines) show activity against JAK3 and ATR kinases, highlighting the scaffold’s versatility . Antiproliferative Effects: 7-Substituted analogs (e.g., RP193 with 2-fluorophenyl) demonstrate cytotoxicity in cancer cell lines, though mechanisms remain understudied .

Structure-Activity Relationships (SAR) :

  • Position 2 : Cyclopropyl groups enhance metabolic stability compared to halogens (e.g., 2-chloro analogs in ) .
  • Position 7 : Carboxamides improve solubility and binding affinity over esters (e.g., methyl carboxylate in ) .

Biological Activity

2-Cyclopropyl-N-(3-methylbutan-2-yl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide (CAS No. 1350711-47-5) is a compound of interest due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C15H20N4OC_{15}H_{20}N_{4}O, with a molecular weight of 288.35 g/mol. The structure includes a pyrrolo[2,3-b]pyrazine core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC15H20N4OC_{15}H_{20}N_{4}O
Molecular Weight288.35 g/mol
CAS Number1350711-47-5

Overview of Biological Effects

Research indicates that compounds containing the pyrrolo[2,3-b]pyrazine framework exhibit a variety of biological activities, including:

  • Antitumor : Some derivatives have shown cytotoxic effects against cancer cell lines.
  • Antimicrobial : Exhibits activity against various bacterial and fungal strains.
  • Anti-inflammatory : Potential to modulate inflammatory responses.

The mechanisms through which this compound exerts its effects are not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity : Many pyrazine derivatives inhibit specific enzymes related to cancer proliferation and inflammation.
  • Receptor Modulation : Interaction with various receptors could lead to altered signaling pathways that impact cell behavior.

Case Studies and Research Findings

  • Antitumor Activity : A study evaluated the efficacy of similar compounds in inhibiting tumor growth in vitro. Results indicated that certain derivatives led to significant reductions in cell viability in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
  • Antimicrobial Properties : Another investigation focused on the antimicrobial potential against Gram-positive and Gram-negative bacteria. The compound showed promising activity, particularly against Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects : Research highlighted the ability of related compounds to reduce pro-inflammatory cytokines in cell models stimulated with lipopolysaccharides (LPS), suggesting potential therapeutic applications in inflammatory diseases .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorCytotoxicity against MCF-7 and A549 cells
AntimicrobialActivity against Staphylococcus aureus and E. coli
Anti-inflammatoryReduction in pro-inflammatory cytokines

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